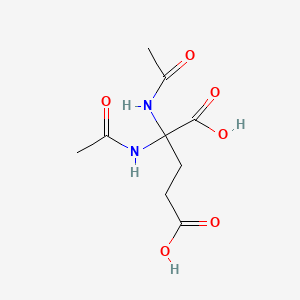
1,2:5,6-Di-o-cyclohexylidene-myo-inositol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2:5,6-Di-o-cyclohexylidene-myo-inositol is a chemical compound with the molecular formula C18H28O6. It is a derivative of myo-inositol, a type of sugar alcohol. This compound is characterized by the presence of two cyclohexylidene groups attached to the inositol ring, which provides it with unique chemical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1,2:5,6-Di-o-cyclohexylidene-myo-inositol can be synthesized through the reaction of myo-inositol with cyclohexanone in the presence of an acid catalyst. The reaction typically involves the formation of a ketal linkage between the inositol and cyclohexanone. The process can be summarized as follows:
Starting Materials: Myo-inositol and cyclohexanone.
Catalyst: Acid catalyst such as para-toluene sulfonic acid (p-TSA) or camphorsulfonic acid (CSA).
Reaction Conditions: The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1,2:5,6-Di-o-cyclohexylidene-myo-inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketal groups back to hydroxyl groups.
Substitution: The cyclohexylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
科学研究应用
1,2:5,6-Di-o-cyclohexylidene-myo-inositol has a wide range of scientific research applications, including:
Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis.
Biology: The compound is used in the study of inositol metabolism and signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of diseases such as diabetes and cancer.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of 1,2:5,6-Di-o-cyclohexylidene-myo-inositol involves its ability to act as a protecting group for hydroxyl groups. By forming stable ketal linkages, it prevents unwanted reactions at these sites during chemical synthesis. In biological systems, it may interact with specific enzymes or receptors involved in inositol metabolism, thereby influencing cellular processes.
相似化合物的比较
Similar Compounds
1,24,5-Di-o-cyclohexylidene-myo-inositol: Another derivative of myo-inositol with cyclohexylidene groups at different positions.
1,23,4-Di-o-cyclohexylidene-myo-inositol: Similar structure but with cyclohexylidene groups at the 1,2 and 3,4 positions.
1,25,6-Di-o-isopropylidene-myo-inositol: A derivative with isopropylidene groups instead of cyclohexylidene groups.
Uniqueness
1,2:5,6-Di-o-cyclohexylidene-myo-inositol is unique due to its specific substitution pattern, which provides it with distinct chemical properties. The presence of cyclohexylidene groups at the 1,2 and 5,6 positions offers enhanced stability and reactivity compared to other derivatives. This makes it particularly useful in applications requiring selective protection of hydroxyl groups.
属性
InChI |
InChI=1S/C18H28O6/c19-11-12(20)14-16(24-18(22-14)9-5-2-6-10-18)15-13(11)21-17(23-15)7-3-1-4-8-17/h11-16,19-20H,1-10H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAPESVEHHOBEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the conformational preference of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol in solution?
A1: Despite the inherent stability of chair conformations, research indicates that this compound predominantly adopts a boat conformation in solution. This preference is attributed to the formation of an intramolecular hydrogen bond between the H6 proton and the O3 oxygen atom within the cyclitol ring, stabilizing this otherwise less favorable conformation.
Q2: How does the solid-state conformation of this compound differ from its solution-state conformation?
A2: Interestingly, this compound exhibits a conformational difference between its solid and solution states. While it favors a boat conformation in solution, it adopts a chair conformation in the solid state. This shift is attributed to the influence of intermolecular CH···O hydrogen bonds present in the crystal lattice, which stabilize the chair conformation in the solid state.
Q3: What spectroscopic techniques are used to determine the structure and conformation of this compound?
A3: NMR spectroscopy, specifically 1H NMR, plays a crucial role in elucidating the structure and conformation of this compound. By analyzing the coupling constants (3JHH) between vicinal protons in the molecule, researchers can deduce the dihedral angles and subsequently determine the overall conformation. X-ray diffraction analysis of single crystals provides detailed information about the three-dimensional structure and conformation in the solid state.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5R,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/new.no-structure.jpg)





![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)

![3-[(2E)-2-[(2E,4E)-5-[1-(3-Hydroxypropyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]propan-1-ol;chloride](/img/structure/B1146456.png)
